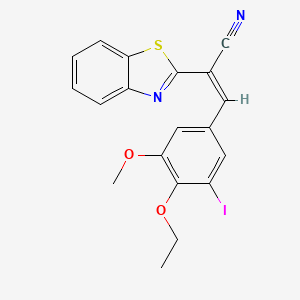![molecular formula C21H23N3O4 B5342366 4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5342366.png)
4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2-(3-methoxybenzyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2-(3-methoxybenzyl)morpholine, commonly known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors, which are involved in various physiological processes such as platelet aggregation, vascular tone regulation, and neurotransmission. MRS2500 has been extensively studied for its potential therapeutic applications in these areas.
作用機序
MRS2500 acts as a competitive antagonist of the P2Y1 receptor, binding to the receptor and preventing the binding of its endogenous ligand, ADP. This leads to a decrease in downstream signaling events, including the activation of phospholipase C and the release of intracellular calcium, which are involved in platelet aggregation, vascular tone regulation, and neurotransmission.
Biochemical and physiological effects:
MRS2500 has been shown to have several biochemical and physiological effects. In platelet aggregation, MRS2500 has been shown to inhibit ADP-induced activation of platelets, leading to a decrease in platelet aggregation and thrombus formation. In vascular tone regulation, MRS2500 has been shown to relax vascular smooth muscle cells, leading to vasodilation and improved blood flow. In neurotransmission, MRS2500 has been shown to modulate the release of neurotransmitters such as glutamate and GABA, leading to potential therapeutic applications in neurological disorders.
実験室実験の利点と制限
One advantage of using MRS2500 in lab experiments is its selectivity for the P2Y1 receptor, which allows for specific targeting of this receptor without affecting other purinergic receptors. This can help to minimize off-target effects and improve the accuracy of experimental results. However, one limitation of using MRS2500 is its relatively low potency compared to other P2Y1 receptor antagonists, which may require higher concentrations to achieve the desired effect.
将来の方向性
There are several potential future directions for research on MRS2500. One area of interest is its potential therapeutic applications in neurological disorders, such as epilepsy and Parkinson's disease, where it has been shown to modulate neurotransmitter release. Another area of interest is its potential use in combination with other drugs, such as antiplatelet agents, to improve their efficacy and reduce side effects. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of MRS2500, including its absorption, distribution, metabolism, and excretion, in order to optimize its therapeutic use.
合成法
The synthesis of MRS2500 involves several steps, starting with the reaction of 2-furoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with morpholine in the presence of triethylamine to yield the morpholine ester. The imidazole derivative is synthesized separately by reacting 1H-imidazole with formaldehyde and hydrogen peroxide. The two components are then coupled together using N,N'-dicyclohexylcarbodiimide as a coupling agent to form MRS2500.
科学的研究の応用
MRS2500 has been extensively studied for its potential therapeutic applications in platelet aggregation, vascular tone regulation, and neurotransmission. In platelet aggregation, MRS2500 has been shown to inhibit the activation of P2Y1 receptors, thereby preventing platelet aggregation and thrombus formation. In vascular tone regulation, MRS2500 has been shown to relax vascular smooth muscle cells, leading to vasodilation and improved blood flow. In neurotransmission, MRS2500 has been shown to modulate the release of neurotransmitters such as glutamate and GABA, leading to potential therapeutic applications in neurological disorders.
特性
IUPAC Name |
[5-(imidazol-1-ylmethyl)furan-2-yl]-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-26-17-4-2-3-16(11-17)12-19-14-24(9-10-27-19)21(25)20-6-5-18(28-20)13-23-8-7-22-15-23/h2-8,11,15,19H,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRZRZPELPBWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)C3=CC=C(O3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-4-[1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-pyrrolidinyl]-1,2,5-oxadiazole](/img/structure/B5342291.png)
![N-methyl-1-pyridin-3-yl-N-{[(2R,5S)-5-(1,3-thiazol-2-ylmethyl)tetrahydrofuran-2-yl]methyl}methanamine](/img/structure/B5342306.png)

![2-chloro-4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5342311.png)
![(2,1,3-benzoxadiazol-4-ylmethyl)methyl[4-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B5342314.png)
![2-[1-(1-benzofuran-2-ylsulfonyl)-3-azetidinyl]pyridine](/img/structure/B5342317.png)
![3-fluoro-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5342319.png)
![6-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}pyridazin-3(2H)-one](/img/structure/B5342339.png)
![phenyl{4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]phenyl}methanone](/img/structure/B5342350.png)
![N~2~-(2-methoxyethyl)-N~4~-methyl-N~4~-[(5-methyl-1H-pyrazol-3-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5342354.png)


![N-(3,4-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5342375.png)
![4-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5342383.png)